molecular formula C18H19N5O3S B11010235 4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide CAS No. 1236267-10-9

4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11010235
CAS No.: 1236267-10-9
M. Wt: 385.4 g/mol
InChI Key: SSRRKTUZFICHHF-UHFFFAOYSA-N
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Description

4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a thiadiazole ring, a quinazoline ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in larger reactors.

Chemical Reactions Analysis

4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring, using nucleophiles or electrophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in studies to explore its potential as a therapeutic agent.

    Medicine: Due to its potential biological activities, the compound can be investigated for its use in drug development and pharmaceutical research.

    Industry: The compound can be used in the development of new materials, dyes, or other industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, if the compound exhibits antimicrobial activity, it may target bacterial enzymes or cell wall synthesis pathways.

Comparison with Similar Compounds

4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple functional groups and rings, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

CAS No.

1236267-10-9

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C18H19N5O3S/c1-3-6-13-20-21-17(27-13)19-16(26)18-10-9-14(24)23(18)12-8-5-4-7-11(12)15(25)22(18)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,21,26)

InChI Key

SSRRKTUZFICHHF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C

Origin of Product

United States

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